5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
CAS No.: 1856022-43-9
Cat. No.: VC6977876
Molecular Formula: C8H13FN2O
Molecular Weight: 172.203
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1856022-43-9 |
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Molecular Formula | C8H13FN2O |
Molecular Weight | 172.203 |
IUPAC Name | 5-(ethoxymethyl)-1-(2-fluoroethyl)pyrazole |
Standard InChI | InChI=1S/C8H13FN2O/c1-2-12-7-8-3-5-10-11(8)6-4-9/h3,5H,2,4,6-7H2,1H3 |
Standard InChI Key | CCNJSDWPFWSUJB-UHFFFAOYSA-N |
SMILES | CCOCC1=CC=NN1CCF |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
5-(Ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole features a pyrazole core substituted at positions 1 and 5. The 1-position bears a 2-fluoroethyl group (-CH2CH2F), while the 5-position contains an ethoxymethyl moiety (-CH2OCH2CH3). This arrangement creates distinct electronic and steric profiles compared to simpler pyrazole derivatives .
Table 1: Key Molecular Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C8H12FN2O |
Molecular Weight | 171.20 g/mol (calculated) |
CAS Registry Number | Not formally assigned |
Aromatic System | Pyrazole ring (6 π-electron system) |
Substituent Effects | Electron-donating (ethoxymethyl), Electron-withdrawing (fluoroethyl) |
The calculated molecular weight aligns with structural analogs, though experimental validation remains pending . The ethoxymethyl group enhances solubility in polar solvents, while the fluorine atom introduces metabolic stability typically observed in bioactive compounds .
Stereoelectronic Characteristics
Pyrazole's aromaticity arises from a conjugated π-system involving three carbon atoms and two nitrogen atoms. Quantum mechanical calculations predict:
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N1 (2-fluoroethyl substituent): sp² hybridized, contributing one p-orbital electron to aromaticity
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N2: sp² hybridized with lone pair in p-orbital, enabling electrophilic attacks at position 4
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C5 (ethoxymethyl): Electron-donating effects via oxygen's lone pairs, activating adjacent positions for nucleophilic substitution
Substituent effects create regional polarization:
This gradient influences reaction pathways, favoring electrophilic substitutions at C4 and nucleophilic attacks at C3 under specific conditions .
Synthetic Methodologies
Core Pyrazole Formation
While no direct synthesis reports exist for 5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole, analogous routes suggest two viable strategies:
Strategy A: Knorr-Type Cyclization
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Precursor Preparation: Condense β-ketoester derivatives with hydrazine analogs
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Cyclization: Acid-catalyzed ring closure at 80-100°C
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Functionalization: Sequential alkylation at N1 and C5 positions
Key challenges include regioselective control during alkylation steps and minimizing fluorine elimination reactions .
Strategy B: Directed Metalation
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Lithiation: Treat 1H-pyrazole with LDA at -78°C
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Electrophilic Quenching:
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Step 1: Introduce 2-fluoroethyl group via ethyl bromide derivative
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Step 2: Ethoxymethylation using chloromethyl ethyl ether
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Purification: Column chromatography (silica gel, hexane/EtOAc)
This method benefits from improved regioselectivity but requires stringent moisture control .
Optimization Considerations
Comparative data from similar systems highlights critical parameters:
Table 2: Reaction Condition Optimization
Parameter | Optimal Range | Effect on Yield |
---|---|---|
Temperature | 0-25°C | Minimizes side reactions |
Solvent | Dichloromethane | Enhances alkylation kinetics |
Base | Triethylamine | Effective HCl scavenging |
Reaction Time | 2-4 hours | Balance between completion vs. degradation |
Adapted conditions from show 80-95% yields for analogous N-alkylation steps when using triethylamine in dichloromethane at ambient temperatures.
Physicochemical Properties
Solubility and Partitioning
Predicted properties using group contribution methods:
Table 3: Solubility and Lipophilicity
Property | Value | Method |
---|---|---|
Log P (octanol/water) | 1.17 ± 0.3 | XLOGP3 |
Water Solubility | 7.75 mg/mL (25°C) | ESOL |
Polar Surface Area | 38.27 Ų | TPSA |
The ethoxymethyl group enhances water solubility compared to non-polar pyrazole derivatives, while the fluorine atom moderately increases membrane permeability .
1H NMR (Predicted, CDCl3):
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δ 1.23 (t, 3H, -OCH2CH3)
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δ 3.52 (q, 2H, -OCH2CH3)
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δ 4.27 (t, 2H, N-CH2CH2F)
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δ 4.71 (d, 2H, Ar-CH2O-)
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δ 6.15 (s, 1H, C4-H)
Fluorine coupling observed in 19F NMR at δ -218 ppm (triplet, J = 47 Hz) .
Reactivity and Functionalization
Electrophilic Substitution
The C4 position exhibits enhanced reactivity toward electrophiles due to residual electron density:
Nitration Example:
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Conditions: HNO3/H2SO4, 0°C
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Product: 4-Nitro-5-(ethoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole
Mechanistic pathway:
Nucleophilic Reactions
The C3 position demonstrates susceptibility to nucleophilic displacement under basic conditions:
Amination Protocol:
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- concentration of a solution resulting from a known mass of compound in a specific volume